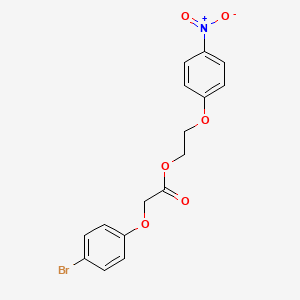

2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate

Description

2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate is a bifunctional ester compound combining a 4-nitrophenoxyethyl group and a 4-bromophenoxyacetate moiety. The nitro group (electron-withdrawing) and bromine atom (halogen substituent) confer distinct reactivity and physicochemical properties.

Propriétés

IUPAC Name |

2-(4-nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO6/c17-12-1-5-15(6-2-12)24-11-16(19)23-10-9-22-14-7-3-13(4-8-14)18(20)21/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAJOQWIUAAYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-(4-bromophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Nucleophilic Substitution: Products include substituted phenoxyethyl acetates.

Reduction: Products include 2-(4-aminophenoxy)ethyl 2-(4-bromophenoxy)acetate.

Ester Hydrolysis: Products include 2-(4-nitrophenoxy)ethanol and 2-(4-bromophenoxy)acetic acid.

Applications De Recherche Scientifique

2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromo substituents can influence the compound’s reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-Nitrophenoxy)acetate (CAS 19076-89-2)

- Structure: Contains a 4-nitrophenoxy group linked to an ethyl ester.

- Molecular Formula: C₁₀H₁₁NO₅ (MW: 225.20 g/mol) .

- Synthesis: Prepared via alkylation of 4-nitrophenol with ethyl bromoacetate under reflux with K₂CO₃ and KI .

- Crystallography: Monoclinic (P21/c), with weak C–H···O hydrogen bonds forming layered structures .

- Reactivity : The nitro group can be reduced to an amine (e.g., using Fe/NH₄Cl) .

Comparison :

- The target compound replaces the ethyl ester with a 2-(4-bromophenoxy)ethyl group, increasing molecular weight and introducing bromine.

Ethyl 2-(4-Bromophenoxy)acetate (CAS 6964-29-0)

Comparison :

- The bromophenoxy group may improve lipophilicity compared to non-halogenated analogs .

Methyl 2-(4-Bromophenyl)acetate

Comparison :

Physicochemical and Reactivity Comparisons

Table: Key Properties of Target Compound and Analogs

*Estimated based on structural analogs.

Reactivity Insights

- Nitro Group: In Ethyl 2-(4-nitrophenoxy)acetate, the nitro group is reduced to an amine using Fe/NH₄Cl . The target compound’s nitro group may similarly undergo reduction, enabling derivatization into amine-containing intermediates.

- Bromine Atom: The bromophenoxy group in the target compound allows for palladium-catalyzed cross-coupling (e.g., with boronic acids), a pathway absent in nitro-only analogs .

- Ester Hydrolysis: Bromine’s electron-withdrawing effect may accelerate ester hydrolysis compared to non-halogenated esters (e.g., methyl 2-(4-bromophenyl)acetate) .

Crystallographic and Structural Analysis

- Ethyl 2-(4-nitrophenoxy)acetate forms monoclinic crystals (P21/c) with layered packing via C–H···O interactions .

- The target compound’s bromine atom (van der Waals radius: 1.85 Å vs.

Activité Biologique

2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 305.13 g/mol. It features a nitrophenoxy group and a bromophenoxy group, which contribute to its reactivity and biological properties.

Synthesis

Synthesis typically involves the alkylation of 4-nitrophenol with bromoacetate derivatives. The reduction of nitro groups to amino groups can also be performed under specific conditions, enhancing the compound's reactivity and potential biological activity.

The biological activity of 2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate is believed to stem from its ability to interact with various molecular targets. The nitro group can undergo reduction, leading to the formation of amino derivatives that may exhibit enhanced interaction with biological macromolecules, such as proteins and enzymes. This interaction can inhibit specific biochemical pathways, potentially leading to therapeutic effects .

Anticancer Activity

Research has identified that similar compounds with nitrophenoxy moieties exhibit significant anticancer properties. For instance, derivatives containing halogen substitutions on aromatic rings have shown enhanced anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The presence of the nitro group is crucial for this activity, as it can facilitate electron transfer processes that disrupt cellular functions .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, compounds similar to 2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate have demonstrated anti-inflammatory and analgesic activities. These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators, providing a dual therapeutic approach in managing pain and inflammation .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer efficacy of various nitrophenoxy derivatives against MCF-7 cells. The results indicated that compounds with electron-withdrawing groups like bromine significantly enhanced cytotoxicity compared to their non-substituted counterparts.

- Anti-inflammatory Studies : In vitro assays conducted on similar compounds showed a marked decrease in inflammatory markers when treated with 2-(4-Nitrophenoxy)ethyl 2-(4-bromophenoxy)acetate derivatives. This suggests potential applications in treating inflammatory diseases.

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.